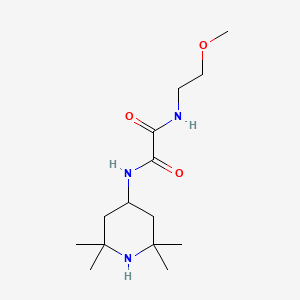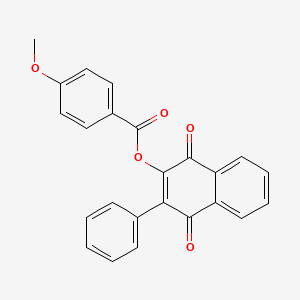![molecular formula C25H22N2O4S B11590425 1-[4-(Pentyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11590425.png)
1-[4-(Pentyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(戊氧基)苯基]-2-(1,3-噻唑-2-基)-1,2-二氢色烯[2,3-c]吡咯-3,9-二酮是一种复杂的的有机化合物,具有独特的官能团组合,包括噻唑环、色烯-吡咯体系和戊氧基苯基
准备方法
合成路线和反应条件: 1-[4-(戊氧基)苯基]-2-(1,3-噻唑-2-基)-1,2-二氢色烯[2,3-c]吡咯-3,9-二酮的合成通常涉及多步有机反应。 一种常见的方法是铃木-宫浦偶联反应,该反应被广泛用于形成碳-碳键 。该反应涉及在钯催化剂和碱的存在下,将硼酸衍生物与卤代前体偶联。反应条件通常温和,可以调整以实现高产率和选择性。
工业生产方法: 该化合物的工业生产可能涉及优化合成路线,以确保可扩展性、成本效益和环境可持续性。这可能包括使用连续流动反应器、绿色溶剂和可回收催化剂,以最大限度地减少浪费并降低生产成本。
化学反应分析
反应类型: 1-[4-(戊氧基)苯基]-2-(1,3-噻唑-2-基)-1,2-二氢色烯[2,3-c]吡咯-3,9-二酮可以进行各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等试剂进行氧化,以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等试剂进行,以还原分子中的特定官能团。
取代: 亲电和亲核取代反应可以在分子上的不同位置发生,具体取决于取代基的性质和反应条件。
常用试剂和条件:
氧化: 过氧化氢、高锰酸钾和其他氧化剂。
还原: 硼氢化钠、氢化铝锂和其他还原剂。
取代: 卤代前体、有机金属试剂和各种催化剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定反应条件和试剂。例如,氧化可能产生羟基化或羧基化衍生物,而还原可能产生醇或胺。
科学研究应用
化学: 该化合物可以用作合成更复杂分子的构建块,包括具有独特性质的药物和材料。
生物学: 其结构特征使其成为研究生物相互作用的候选者,例如酶抑制或受体结合。
医学: 该化合物可能具有作为治疗剂的潜力,因为它能够与生物靶标(如蛋白质或核酸)相互作用。
工业: 它可用于开发具有特定特性(针对工业应用)的新材料,如聚合物或涂层。
作用机制
1-[4-(戊氧基)苯基]-2-(1,3-噻唑-2-基)-1,2-二氢色烯[2,3-c]吡咯-3,9-二酮的作用机制涉及它与分子靶标(如酶或受体)的相互作用。噻唑环和色烯-吡咯体系可以参与各种结合相互作用,包括氢键、π-π堆积和疏水相互作用。 这些相互作用可以调节靶分子的活性,从而导致特定的生物效应 .
类似化合物:
噻唑衍生物: 含有噻唑环的化合物,如磺胺噻唑和利托那韦,表现出多种生物活性,包括抗菌和抗病毒特性.
色烯-吡咯衍生物: 这些化合物以其在药物化学中的潜力而闻名,特别是作为抗炎和抗癌剂。
独特性: 1-[4-(戊氧基)苯基]-2-(1,3-噻唑-2-基)-1,2-二氢色烯[2,3-c]吡咯-3,9-二酮是独特的,因为它结合了官能团,赋予了其独特的化学和生物特性。这种独特性使其成为探索新应用和开发新型治疗剂的宝贵化合物。
相似化合物的比较
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, exhibit diverse biological activities, including antimicrobial and antiviral properties.
Chromeno-Pyrrole Derivatives: These compounds are known for their potential in medicinal chemistry, particularly as anti-inflammatory and anticancer agents.
Uniqueness: 1-[4-(Pentyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for exploring new applications and developing novel therapeutic agents.
属性
分子式 |
C25H22N2O4S |
|---|---|
分子量 |
446.5 g/mol |
IUPAC 名称 |
1-(4-pentoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H22N2O4S/c1-2-3-6-14-30-17-11-9-16(10-12-17)21-20-22(28)18-7-4-5-8-19(18)31-23(20)24(29)27(21)25-26-13-15-32-25/h4-5,7-13,15,21H,2-3,6,14H2,1H3 |
InChI 键 |
MLPMLWQWQDEFDF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=CC=CC=C5C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[3-(Ethoxycarbonyl)-4-(4-fluorophenyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B11590348.png)
![(2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B11590355.png)
![(2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11590361.png)
![4-{[4-bromo-2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid](/img/structure/B11590363.png)

![2-(3,4-dimethylphenyl)-2-oxoethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B11590371.png)
![N-{(Z)-[1-(4-bromo-3-methylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}glycine](/img/structure/B11590375.png)
![(5Z)-5-[(5-bromo-2,4-diethoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11590387.png)

![Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11590407.png)

![5-(4-methoxyphenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11590418.png)
![2-(Phenoxymethyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11590435.png)
![6-(4-chlorophenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11590441.png)
